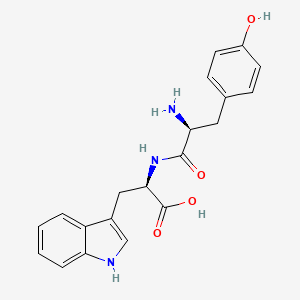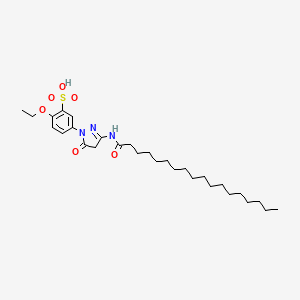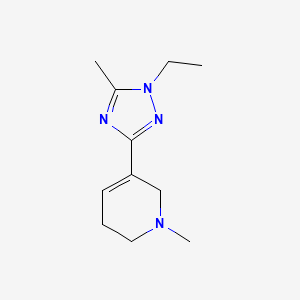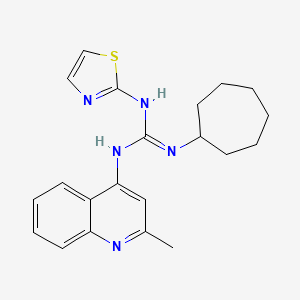
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is a complex organometallic compound that features nickel as the central metal atom coordinated with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel typically involves the reaction of nickel precursors with phosphanyl ligands under controlled conditions. One common method involves the use of nickel chloride or nickel bromide as the starting material, which is then reacted with trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands in the presence of a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the nickel complex.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to lower oxidation state nickel species.
Substitution: Ligands in the complex can be substituted with other ligands, leading to the formation of new nickel complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride or lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nickel(II) or nickel(III) complexes, while substitution reactions can produce a variety of nickel-phosphanyl derivatives.
Applications De Recherche Scientifique
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, such as cross-coupling reactions and hydrogenation processes.
Materials Science: It is investigated for its potential use in the development of advanced materials, including conductive polymers and metal-organic frameworks.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or as a tool in biochemical research.
Industrial Applications: It is explored for its use in industrial processes, such as the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, where ligands can be activated and transformed through processes such as oxidative addition, reductive elimination, and ligand exchange. The specific molecular targets and pathways involved depend on the nature of the reaction and the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(triphenylphosphine)nickel: A similar compound where all ligands are triphenylphosphine.
Bis(trifluorophosphine)nickel: A compound with two trifluorophosphine ligands.
Nickel(II) acetylacetonate: A nickel complex with acetylacetonate ligands.
Uniqueness
Tris(trifluoro-5-phosphanyl)(triphenyl-5-phosphanyl)nickel is unique due to the combination of trifluoro-5-phosphanyl and triphenyl-5-phosphanyl ligands, which impart distinct electronic and steric properties to the nickel center. This unique ligand environment can lead to different reactivity and selectivity compared to other nickel complexes, making it valuable for specific catalytic and material applications.
Propriétés
Formule moléculaire |
C18H19F9NiP4+4 |
|---|---|
Poids moléculaire |
588.9 g/mol |
Nom IUPAC |
nickel;trifluorophosphanium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.3F3HP.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3*1-4(2)3;/h1-15H;3*4H;/q;3*+1;/p+1 |
Clé InChI |
ZUICNOMBZXHDNN-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.F[PH+](F)F.F[PH+](F)F.F[PH+](F)F.[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B15210284.png)



![Carbamic acid, [4-(2-benzofuranyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B15210307.png)




![3-{2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butanamido}-N-{4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}benzamide](/img/structure/B15210332.png)




